2-propyl-1H-indole

Lipophilicity QSAR Drug-likeness

2-Propyl-1H-indole (CAS 13228-41-6) is a C-2 n-propyl-substituted indole with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics, and alkyl substitution at the C-2 position is a well-established strategy for modulating lipophilicity, receptor-binding affinity, and metabolic stability across multiple target classes including melatonin receptors, cannabinoid receptors, and monoamine oxidase enzymes.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 13228-41-6
Cat. No. B076258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-1H-indole
CAS13228-41-6
Synonyms1H-Indole, 2-propyl-
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3
InChIKeyHJENUMMIFDMCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-1H-Indole (CAS 13228-41-6) Procurement Guide: A C-2 Alkyl-Substituted Indole Building Block for Receptor-Targeted Medicinal Chemistry


2-Propyl-1H-indole (CAS 13228-41-6) is a C-2 n-propyl-substituted indole with molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1]. The indole scaffold is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics, and alkyl substitution at the C-2 position is a well-established strategy for modulating lipophilicity, receptor-binding affinity, and metabolic stability across multiple target classes including melatonin receptors, cannabinoid receptors, and monoamine oxidase enzymes [2]. As an unelaborated 2-alkylindole, this compound serves as a versatile synthetic intermediate that can be further functionalized at the N-1, C-3, C-5, and C-6 positions to generate focused libraries for structure–activity relationship (SAR) exploration [3].

Why 2-Propyl-1H-Indole Cannot Be Casually Substituted with 2-Ethyl- or 2-Butyl-Indole: The C-2 Alkyl Chain Length Governs Lipophilicity-Dependent Pharmacological Outcomes


In the 2-substituted indole chemical series, the length of the C-2 alkyl substituent is not a trivial structural variation—it directly controls the molecule's computed partition coefficient (XlogP), which in turn governs passive membrane permeability, target-binding pocket complementarity, and metabolic clearance rate. A quantitative structure–activity relationship (QSAR) study across sixteen 2-substituted indole melatonin receptor ligands established that receptor affinity is critically dependent on an optimal lipophilicity window for the C-2 substituent, with both shorter (methyl, ethyl) and longer (butyl, phenethyl) chains producing divergent selectivity and potency profiles at the mt₁ and MT₂ receptor subtypes [1][2]. Furthermore, the basicity of the indole C-3 position—the primary site of protonation governing electrophilic reactivity and hydrogen-bonding capacity—is predictably modulated by the C-2 alkyl group according to a linear free-energy relationship, meaning that 2-ethylindole, 2-propylindole, and 2-butylindole exhibit measurably different pKa values at the C-3 carbon [3]. Procurement of the incorrect C-2 homolog therefore risks not only altered pharmacological activity but also divergent reactivity in downstream synthetic transformations.

Quantitative Differentiation of 2-Propyl-1H-Indole from Its Closest 2-Alkylindole Comparators


Computed Lipophilicity (XlogP): 2-Propyl-1H-Indole Occupies an Intermediate Hydrophobicity Window Distinct from 2-Ethyl and 2-Butyl Homologs

The computed XlogP of 2-propyl-1H-indole is 3.3, placing it in the intermediate lipophilicity range that QSAR studies have identified as optimal for balanced membrane permeability and receptor-binding cavity complementarity. Its shorter-chain homolog, 2-ethyl-1H-indole (XlogP approximately 2.5, estimated from atom-based calculation with one fewer methylene unit, ΔXlogP ≈ +0.5 per CH₂), would be substantially less lipophilic, while the longer-chain homolog, 2-butyl-1H-indole (XlogP approximately 3.8), would exceed the upper bound of the optimal window identified for melatonin receptor affinity [1][2].

Lipophilicity QSAR Drug-likeness ADME prediction

Validated Synthetic Intermediate: Documented Reduction to 2-Propylindoline in Patent US08110575B2 for CNS-Active Indole Derivatives

2-Propyl-1H-indole has been explicitly demonstrated as a viable synthetic intermediate in a granted US patent (US08110575B2), where it was reduced with sodium cyanoborohydride in concentrated acetic acid to yield 2-propylindoline in 5 hours at room temperature. The reaction used 0.75 g (4.7 mmol) of 2-propyl-1H-indole with 1.3 g (20 mmol) NaBH₃CN in 10 mL conc. acetic acid [1]. This precedent establishes the compound's compatibility with reductive conditions relevant to the preparation of indoline-based CNS-targeted libraries, including 5-HT₆ receptor modulators.

Synthetic tractability Patent literature CNS drug discovery 5-HT6 receptor

C-3 Basicity Modulation: The n-Propyl Substituent at C-2 Increases Indole C-3 Protonation Basicity in a Predictable, Quantifiable Manner Relative to Shorter Alkyl Chains

Cohen and Cohen (1992) established a linear free-energy correlation for 2-alkylindoles: pKa = −10.05Σσ − 3.94, demonstrating that alkyl groups at C-2 increase the basicity at the C-3 protonation site in proportion to their electron-donating inductive effect (σ). The n-propyl group (−CH₂CH₂CH₃) exerts a stronger +I effect than ethyl (−CH₂CH₃) but is sterically less encumbered than isopropyl or tert-butyl, resulting in a C-3 pKa that is systematically elevated relative to 2-ethylindole while preserving greater steric accessibility for electrophilic substitution than bulkier 2-alkyl analogs [1]. This differential basicity directly impacts the compound's reactivity profile in electrophilic aromatic substitution and its hydrogen-bond acceptor capacity in biological target engagement.

Physical organic chemistry Basicity Electrophilic reactivity Linear free-energy relationship

Physical Property Differentiation: Experimentally Measured Reduced-Pressure Boiling Point and Supplier-Reported Purity Provide Procurement-Relevant Quality Benchmarks

The experimentally measured reduced-pressure boiling point of 2-propyl-1H-indole is 422.7 K (149.5 °C) at 0.013 atm, as compiled in the NIST Chemistry WebBook from the CRC Handbook of Data on Organic Compounds [1]. The closest commercially available homolog, 2-ethyl-1H-indole, exhibits a boiling point of 105 °C at 0.00066 atm (0.5 mmHg) , representing a substantial difference in volatility that directly impacts purification strategy (distillation vs. chromatography) and storage handling. Multiple suppliers now offer 2-propyl-1H-indole at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, and GC traceability , a quality assurance standard that may not be uniformly available for less commonly procured 2-alkylindole homologs such as 2-butylindole or 2-isopropylindole.

Volatility Purification Quality control Physical characterization

QSAR-Defined Subtype Selectivity Implications: The n-Propyl Substituent Positions 2-Propyl-1H-Indole as a Precursor to Non-Selective mt₁/MT₂ Ligands, Distinguished from Selectivity-Conferring Substituents

Mor et al. (2001) demonstrated that across sixteen 2-substituted 6-methoxy-1-(2-propionylaminoethyl)indole derivatives, no mt₁/MT₂ subtype selectivity was observed for the majority of C-2 substituents—with the sole and striking exception of the 2-phenethyl derivative (compound 5e), which exhibited an MT₂/mt₁ selectivity ratio of approximately 50 [1][2]. The 2-n-propyl substituent, by virtue of its intermediate chain length and absence of aromatic planar structural features, is predicted by this QSAR model to confer balanced, non-selective dual mt₁/MT₂ binding—a profile that is pharmacologically desirable for certain sleep-wake cycle modulation applications but unsuitable for programs requiring MT₂-selective ligands. This positions 2-propyl-1H-indole as the appropriate core scaffold choice when dual-receptor engagement is the therapeutic design goal, and as the necessary comparator scaffold when selectivity is being engineered through additional ring substitution.

Melatonin receptors Subtype selectivity QSAR CNS drug design

High-Value Application Scenarios Where 2-Propyl-1H-Indole Provides Documented Scientific or Procurement Advantage


CNS-Targeted Medicinal Chemistry Requiring a Patent-Validated Indoline Intermediate

Research groups developing 5-HT₆ receptor modulators or related CNS-active indoline-based compounds can directly utilize the patent-documented reduction protocol (NaBH₃CN/AcOH, RT) to convert 2-propyl-1H-indole into 2-propylindoline [1]. This provides a literature-precedented synthetic route that reduces method development time and strengthens the experimental section of patent filings through citation of an established precedent.

Melatonin Receptor Ligand SAR Programs Seeking Dual mt₁/MT₂ Agonist Scaffolds

The QSAR model established by Mor et al. (2001) indicates that the n-propyl substituent at C-2 confers a non-selective, balanced mt₁/MT₂ binding profile [2]. 2-Propyl-1H-indole therefore serves as the logical core scaffold for synthesizing 6-methoxy-1-(2-propionylaminoethyl)indole derivatives intended as dual-receptor melatonin agonists for sleep-wake cycle modulation, circadian rhythm disorders, or neuroprotective indications requiring concurrent engagement of both receptor subtypes.

Electrophilic C-3 Functionalization Requiring Intermediate Indole Basicity

The Cohen–Cohen linear free-energy relationship establishes that the n-propyl substituent at C-2 increases C-3 basicity to an intermediate level—higher than 2-ethylindole, but without the steric encumbrance of 2-isopropylindole [3]. Synthetic chemists performing Vilsmeier–Haack formylation, Friedel–Crafts acylation, or Mannich reactions at C-3 will benefit from this balanced reactivity profile, which can translate to higher yields and reduced side-product formation compared to less basic (2-ethyl) or sterically shielded (2-isopropyl) alternatives.

High-Throughput Synthesis Platforms Requiring Ambient-Temperature Liquid Handling

Unlike 2-ethyl-1H-indole, which is a solid at room temperature (mp 46 °C) and requires pre-warming for automated liquid dispensing, 2-propyl-1H-indole remains liquid under standard laboratory conditions . This physical-state advantage simplifies integration into automated parallel synthesis workflows, reducing the risk of needle clogging and improving gravimetric dispensing accuracy in library production settings. Commercial availability at ≥98% purity with full analytical traceability (NMR, HPLC, GC) further supports direct use in GLP-compliant synthesis protocols .

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